molecular formula C12H16ClNO2 B12934733 (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12934733
M. Wt: 241.71 g/mol
InChI Key: RAKLJEPTGBTACR-NDXYWBNTSA-N
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Description

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to the second carbon of the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the pyrrolidine ring.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride
  • (2R,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride
  • (2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

Uniqueness

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral configuration allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m1./s1

InChI Key

RAKLJEPTGBTACR-NDXYWBNTSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CCNC1C2=CC=CC=C2.Cl

Origin of Product

United States

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